BENGHE Foundational & Exploratory

Check Availability & Pricing

The Role of p80-coilin in shnRNP Biogenesis: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: p80-coilin

Cat. No.: B1178142

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small nuclear ribonucleoproteins (SNnRNPs), the core components of the spliceosome, undergo
a complex and highly regulated biogenesis pathway that spans both the cytoplasm and the
nucleus. A key player in the nuclear maturation of these essential splicing factors is the protein
p80-coilin (coilin). As the primary scaffolding protein of Cajal bodies (CBs), subnuclear
organelles critically involved in RNA metabolism, coilin orchestrates the final steps of SnRNP
assembly and modification. This technical guide provides an in-depth overview of the pivotal
role of p80-coilin in SNRNP biogenesis, presenting key quantitative data, detailed experimental
methodologies, and visual representations of the underlying molecular pathways.
Understanding the intricate functions of coilin is not only fundamental to cell biology but also
holds significant implications for diseases linked to splicing dysregulation, such as Spinal
Muscular Atrophy (SMA).

Data Presentation

While precise quantitative data on the binding affinities and reaction kinetics involving p80-
coilin are not extensively detailed in the available literature, this section summarizes the key
semi-quantitative and qualitative findings that underscore its critical role in snRNP biogenesis.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1178142?utm_src=pdf-interest
https://www.benchchem.com/product/b1178142?utm_src=pdf-body
https://www.benchchem.com/product/b1178142?utm_src=pdf-body
https://www.benchchem.com/product/b1178142?utm_src=pdf-body
https://www.benchchem.com/product/b1178142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Significance in

Interaction Coilin Binding Experimental e
sn
Partner Domain/Motif Characteristics Evidence ] )
Biogenesis
Direct Co- Recruits the
SMN (Survival of ) interaction; immunoprecipitat SMN-snRNP
C-terminal RG- ) ) )
Motor Neuron) ) ) competes with ion, GST- complex to Cajal
) rich motif o )
protein SmB' for binding pulldown assays. bodies for
to SMN.[1] [1] maturation.[1]
Tethers snRNPs
Sm proteins ) Direct interaction ~ GST-pulldown within Cajal
C-terminal ) ) )
(e.g., SmB', q ) with Sm motifs. assays, yeast bodies for
omain
SmD1, SmD3) [2] two-hybrid.[2] modification and
assembly.[2]
Facilitates the
modification and
snRNAs (U2, U4, C-terminal Direct GST-pulldown assembly of
U5, U6) domain interaction.[2] assays.[2] specific SnRNPs
within Cajal
bodies.[2]
Preferential Suggests a role
) interaction with in the assembly
SnRNP C-terminal GST-pulldown )
) U2, U4, U5, and of the major
complexes domain assays.[2] )
U6 snRNPs over spliceosome
Ul and U7.[2] components.[2]
© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC312817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC312817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC312817/
https://www.abcam.com/en-us/technical-resources/protocols/dot-blot
https://www.abcam.com/en-us/technical-resources/protocols/dot-blot
https://www.abcam.com/en-us/technical-resources/protocols/dot-blot
https://www.abcam.com/en-us/technical-resources/protocols/dot-blot
https://www.abcam.com/en-us/technical-resources/protocols/dot-blot
https://www.abcam.com/en-us/technical-resources/protocols/dot-blot
https://www.abcam.com/en-us/technical-resources/protocols/dot-blot
https://www.abcam.com/en-us/technical-resources/protocols/dot-blot
https://www.abcam.com/en-us/technical-resources/protocols/dot-blot
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Coilin Manipulation

Effect on snRNP
Biogenesis

Quantitative
Observation

Experimental
System

Coilin Knockdown
(RNAI)

Accumulation of
unprocessed pre-
snRNAs.[3]

Statistically significant
increase in pre-Ul
and pre-U2 snRNA
levels (p<0.04).

HelLa cells.[3][4]

Coilin Knockout

Failure to recruit SMN
and Sm snRNPs to

residual Cajal bodies.

[5][6]

Presence of "residual”
CBs lacking typical

SNRNP components.

[5][6]

Mouse embryonic
fibroblasts (MEFs).[5]

[6]

Overexpression of
SmB

Enhanced formation
of Cajal bodies
containing p80-coilin
and SMN.[7][8]

Increased number and

size of Cajal bodies.

[el1el

HelLa cells and

primary cells.[9][7][8]

Coilin Phosphorylation

Modulates interaction
with SMN and SmB'.
[10]

Dephosphorylated
coilin preferentially
binds SMN, while
phosphomimetic coilin
preferentially binds
SmB'.[10]

In vitro binding

assays.[10]

Signaling and Assembly Pathways

The biogenesis of spliceosomal snRNPs is a multi-step process. p80-coilin plays a crucial role
in the nuclear phase of this pathway, particularly within the Cajal bodies.
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Fig 1. Overview of the snRNP biogenesis pathway highlighting the central role of the Cajal
body.

The interaction between p80-coilin, the SMN complex, and snRNPs within the Cajal body is a
critical checkpoint for shRNP maturation.
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Fig 2. Molecular interactions of p80-coilin within the Cajal body facilitating SnRNP maturation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the
function of p80-coilin in SnRNP biogenesis.

Co-Immunoprecipitation (Co-IP) to Detect p80-coilin and
SMN Interaction

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.benchchem.com/product/b1178142?utm_src=pdf-body-img
https://www.benchchem.com/product/b1178142?utm_src=pdf-body
https://www.benchchem.com/product/b1178142?utm_src=pdf-body-img
https://www.benchchem.com/product/b1178142?utm_src=pdf-body
https://www.benchchem.com/product/b1178142?utm_src=pdf-body
https://www.benchchem.com/product/b1178142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This protocol is adapted from established methods to specifically probe the interaction between
endogenous or overexpressed p80-coilin and the SMN protein in mammalian cells.[1]

1. Cell Lysis:
e Culture HelLa cells to ~80-90% confluency in a 10 cm dish.
e Wash cells twice with ice-cold PBS.

e Add 1 ml of ice-cold Co-IP lysis buffer (50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA,
1% NP-40, and protease inhibitor cocktail).

o Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 Incubate on ice for 30 minutes with occasional vortexing.

e Centrifuge at 14,000 x g for 15 minutes at 4°C.

o Transfer the supernatant (clarified lysate) to a new tube.

2. Immunoprecipitation:

o Determine the protein concentration of the lysate using a Bradford assay.

e Pre-clear the lysate by adding 20 pl of Protein A/G agarose beads and incubating for 1 hour
at 4°C on a rotator.

o Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

e To 1 mg of pre-cleared lysate, add 2-5 ug of anti-coilin antibody (or anti-SMN antibody) or a
corresponding 1gG control.

 Incubate overnight at 4°C on a rotator.
o Add 30 pl of Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
3. Washing and Elution:

o Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
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Discard the supernatant and wash the beads three times with 1 ml of ice-cold Co-IP lysis
buffer.

After the final wash, remove all supernatant.

Elute the protein complexes by adding 40 pl of 2x Laemmli sample buffer and boiling at 95-
100°C for 5 minutes.

. Western Blot Analysis:
Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.

Perform standard Western blotting procedures using an anti-SMN antibody (if coilin was
immunoprecipitated) or an anti-coilin antibody (if SMN was immunoprecipitated) to detect the
co-immunoprecipitated protein.
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Fig 3. Experimental workflow for Co-immunoprecipitation (Co-IP).
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GST-Pulldown Assay for Coilin and Sm Protein
Interaction

This protocol outlines the steps to investigate the direct in vitro interaction between a GST-
tagged coilin fragment and in vitro translated or recombinant Sm proteins.[2]

1. Expression and Purification of GST-Collin Fusion Protein:

o Transform E. coli BL21 cells with a plasmid encoding a GST-tagged C-terminal fragment of
coilin.

e Induce protein expression with IPTG.

o Lyse the bacteria and purify the GST-coilin fusion protein using glutathione-agarose beads
according to the manufacturer's protocol.

 Elute the purified protein or use it while bound to the beads.
2. Preparation of Prey Protein (Sm protein):

¢ Synthesize the Sm protein (e.g., SmB') using an in vitro transcription/translation system (e.g.,
rabbit reticulocyte lysate) in the presence of 3°S-methionine for radioactive detection.

o Alternatively, express and purify a recombinant His-tagged Sm protein from E. coli.
3. Binding Reaction:

 Incubate 10-20 ug of GST-coilin (or GST as a negative control) bound to glutathione-agarose
beads with the in vitro translated Sm protein in a binding buffer (e.g., 50 mM Tris-HCI pH 7.5,
150 mM NacCl, 0.1% NP-40, 1 mM DTT) for 2-4 hours at 4°C on a rotator.

4. Washing:
o Pellet the beads by centrifugation at 500 x g for 1 minute.

» Wash the beads three to five times with 1 ml of ice-cold binding buffer to remove non-specific
binders.
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5. Elution and Analysis:

e Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.

e Analyze the eluted proteins by SDS-PAGE and autoradiography (for radiolabeled prey) or
Western blotting with an anti-His tag antibody (for recombinant prey).
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Fig 4. Experimental workflow for a GST-Pulldown Assay.
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Fluorescence Microscopy of Cajal Bodies and snRNPs

T

his method is used to visualize the subcellular localization of p80-coilin and snRNPs and to

assess changes upon experimental manipulation.[11]

1

N

. Cell Culture and Transfection (Optional):
Grow cells (e.g., HeLa) on glass coverslips.

For transient expression of fluorescently tagged proteins, transfect cells with plasmids
encoding GFP-coilin or RFP-SmB using a suitable transfection reagent.

. Fixation and Permeabilization:
Wash cells with PBS.
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
Wash three times with PBS.
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
. Immunofluorescence Staining:
Wash three times with PBS.

Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30
minutes.

Incubate with primary antibodies (e.g., mouse anti-coilin and rabbit anti-Sm) diluted in
blocking buffer for 1 hour at room temperature.

Wash three times with PBS.

Incubate with fluorescently labeled secondary antibodies (e.g., anti-mouse Alexa Fluor 488
and anti-rabbit Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in
the dark.

. Mounting and Imaging:

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b1178142?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1483051/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ \Wash three times with PBS.

e Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the
nuclei.

¢ Image the cells using a confocal or wide-field fluorescence microscope with appropriate filter
sets.

Conclusion

p80-coilin is an indispensable factor in the nuclear biogenesis of spliceosomal sSnRNPs.
Through its role as the architectural cornerstone of Cajal bodies and its direct interactions with
both the SMN complex and snRNP components, coilin ensures the efficient and accurate
maturation of these vital splicing factors. The experimental approaches detailed in this guide
provide a robust framework for further investigation into the molecular mechanisms governed
by coilin. A deeper understanding of these processes is paramount for advancing our
knowledge of pre-mRNA splicing and for the development of therapeutic strategies for
associated diseases. Future research focusing on the precise quantification of the interactions
and enzymatic activities within the Cajal body will further illuminate the dynamic and essential
role of p80-coilin in maintaining cellular function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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